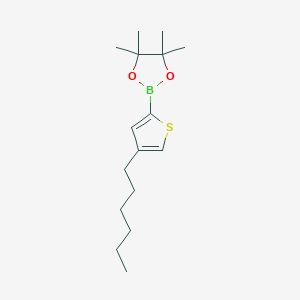
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as TTTT-Hex, is a boron-containing compound. It has a molecular weight of 294.26 and a molecular formula of C16H27BO2S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel solution-processable two-dimensional-conjugated organic small molecule based on triphenylamine (TPA) core has been designed and synthesized by Knoevenagel reaction . Another method involves the reaction of 2-(phenylsulfonyl)-3-hexylthiophene with a Knochel–Hauser base to generate an intermediate, which on reaction with a nickel catalyst generates the desired product .
Molecular Structure Analysis
The molecular structure of “2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a thiophene ring attached to a boronate ester group . The boronate ester group is known to contribute to the stability of the molecule.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, aromatic nucleophilic substitution of one bromine atom in a heterocyclic system by nitrogen nucleophiles has been reported . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
科学的研究の応用
Organic Photovoltaics (OPVs)
This compound is utilized in the synthesis of organic semiconducting materials which are crucial for the development of OPVs. OPVs are attractive due to their potential for low-cost energy conversion and the ability to create lightweight and flexible devices. The hexylthiophene component of the molecule contributes to the fine-tuning of the electronic properties of the semiconducting materials, which is essential for achieving high performance in OPVs .
Dye-Sensitized Solar Cells (DSSCs)
In the realm of DSSCs, the compound serves as a building block for organic dye molecules. Incorporating a thiophene unit, like the one present in this compound, can lead to a red-shift of the intramolecular charge transfer band and tuning of the frontier molecular energy levels. These modifications can significantly enhance both the photovoltaic performance and the stability of the DSSCs .
Organic Field-Effect Transistors (OFETs)
The thiophene-based compound is also applied in the synthesis of materials for OFETs. OFETs are a type of transistor used in organic electronics, and materials with thiophene units are known to improve the charge carrier mobility, which is a key factor in the performance of OFETs. The hexyl side chain in the compound likely provides solubility and processability advantages .
Organic Light Emitting Diode (OLED) Technology
In OLED technology, the compound can be used to create electron-donating materials. These materials are part of the active layer in OLEDs, which emit light in response to an electric current. The electron-donating properties of the compound are crucial for the efficient operation of OLEDs .
Organic Biosensors
The compound’s derivatives can be employed in the development of organic biosensors. These biosensors rely on organic semiconductors to detect biological analytes. The electronic properties of the thiophene unit, such as its ability to donate electrons, play a significant role in the sensitivity and specificity of the biosensors .
Organic Synthesis and Medicinal Chemistry
Lastly, the compound is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This type of reaction is foundational in constructing chain-like conjugated structures, which are prevalent in organic materials chemistry and medicinal chemistry. The compound’s structure facilitates these couplings, leading to the efficient synthesis of various organic molecules .
Safety and Hazards
特性
IUPAC Name |
2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQFMZHWUCJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659839 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
883742-29-8 | |
| Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



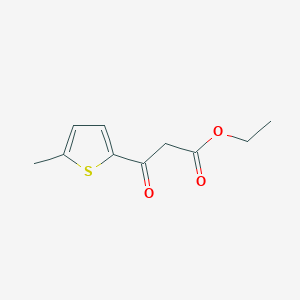

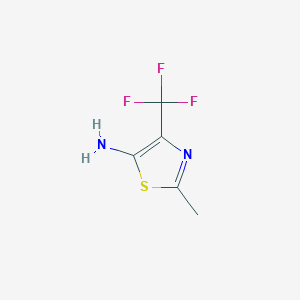


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
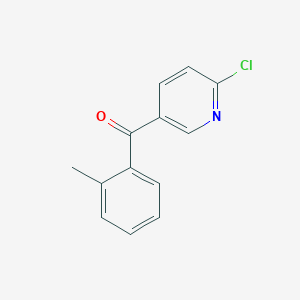
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
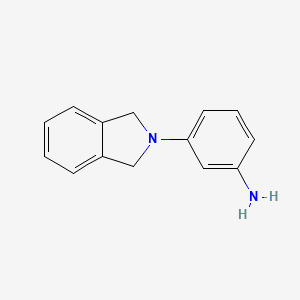
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)